molecular formula C16H15NO B14494948 N-(3-Phenylprop-2-en-1-yl)benzamide CAS No. 63163-63-3

N-(3-Phenylprop-2-en-1-yl)benzamide

Cat. No.: B14494948
CAS No.: 63163-63-3
M. Wt: 237.30 g/mol
InChI Key: IIGRIEOYTAFIEO-UHFFFAOYSA-N
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Description

N-(3-Phenylprop-2-en-1-yl)benzamide is an organic compound that belongs to the class of secondary carboxamides It is characterized by the presence of a benzamide group attached to a phenylprop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylprop-2-en-1-yl)benzamide typically involves the reaction of benzoyl chloride with 3-phenylprop-2-en-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the amide bond. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylprop-2-en-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine or the double bond to a single bond.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alkanes.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the original compound.

Scientific Research Applications

N-(3-Phenylprop-2-en-1-yl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-Phenylprop-2-en-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Anilino-3-oxo-1-phenylprop-1-en-2-yl)benzamide: This compound has a similar structure but with an additional anilino group.

    N-(2-Phenylpropan-2-yl)benzamide: This compound differs by having a different substitution pattern on the phenyl ring.

Uniqueness

N-(3-Phenylprop-2-en-1-yl)benzamide is unique due to its specific substitution pattern and the presence of both a benzamide and a phenylprop-2-en-1-yl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

63163-63-3

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

N-(3-phenylprop-2-enyl)benzamide

InChI

InChI=1S/C16H15NO/c18-16(15-11-5-2-6-12-15)17-13-7-10-14-8-3-1-4-9-14/h1-12H,13H2,(H,17,18)

InChI Key

IIGRIEOYTAFIEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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